2-iodo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Overview
Description
2-iodo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is a complex organic compound that features a benzoxazinone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of iodine and benzoxazinone in its structure suggests it may have unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the iodination of aniline derivatives, followed by the formation of the benzoxazinone ring through cyclization reactions. The final step often involves coupling the iodinated intermediate with benzamide under specific conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzoxazinone moiety can participate in redox reactions, altering its oxidation state.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the benzoxazinone ring .
Scientific Research Applications
2-iodo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-iodo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The iodine atom and benzoxazinone ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl]benzamide
- N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide
Uniqueness
2-iodo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further study in various scientific fields .
Properties
IUPAC Name |
2-iodo-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13IN2O3/c22-17-7-3-1-5-15(17)19(25)23-14-11-9-13(10-12-14)20-24-18-8-4-2-6-16(18)21(26)27-20/h1-12H,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVJVFWSRVBUKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.